molecular formula C24H21ClN2O5 B5140347 N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide

N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide

Cat. No.: B5140347
M. Wt: 452.9 g/mol
InChI Key: FMYBEENDJZOMIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide is a complex organic compound characterized by its benzoxazole and benzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide typically involves multiple steps, starting with the formation of the benzoxazole core. This can be achieved through the cyclization of 2-aminophenol derivatives with chloroacetic acid under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium methoxide (NaOCH3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its potential antibacterial and antifungal properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infections.

  • Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

  • 5-Chloro-1,3-benzoxazol-2(3H)-one: A related benzoxazole derivative with antibacterial and antifungal properties.

  • N-(5-chloro-1,3-benzothiazol-2-yl)-2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetamide: Another compound with similar structural features and potential biological activities[_{{{CITATION{{{_2{N-(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)-2-(5-CHLORO-1,3-BENZOXAZOL-2-YL ....

Uniqueness: N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide stands out due to its unique combination of functional groups, which may contribute to its distinct biological and chemical properties.

Properties

IUPAC Name

N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O5/c1-13-5-6-14(24-27-18-12-16(25)7-8-19(18)32-24)9-17(13)26-23(28)15-10-20(29-2)22(31-4)21(11-15)30-3/h5-12H,1-4H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYBEENDJZOMIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.